N-[4-(cyclohexylsulfamoyl)phenyl]-2-fluorobenzamide
Overview
Description
N-[4-(cyclohexylsulfamoyl)phenyl]-2-fluorobenzamide is a chemical compound with a molecular formula of C19H22FN2O3S This compound is known for its unique structural features, which include a cyclohexylsulfamoyl group attached to a phenyl ring, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyclohexylsulfamoyl)phenyl]-2-fluorobenzamide typically involves the following steps:
Formation of the Cyclohexylsulfamoyl Group: This step involves the reaction of cyclohexylamine with a sulfonyl chloride derivative to form the cyclohexylsulfamoyl group.
Attachment to the Phenyl Ring: The cyclohexylsulfamoyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Introduction of the Fluorobenzamide Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Where reactions are carried out in large reactors with controlled temperature and pressure.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyclohexylsulfamoyl)phenyl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-[4-(cyclohexylsulfamoyl)phenyl]-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(cyclohexylsulfamoyl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. The cyclohexylsulfamoyl group plays a crucial role in enhancing the binding affinity and specificity of the compound. The fluorobenzamide moiety contributes to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
N-[4-(cyclohexylsulfamoyl)phenyl]-2-fluorobenzamide can be compared with other similar compounds, such as:
N-(4-cyclohexylsulfamoyl-phenyl)-acetamide: Similar structure but lacks the fluorobenzamide moiety.
N-(4-cyclopentylsulfamoyl-phenyl)-acetamide: Contains a cyclopentyl group instead of a cyclohexyl group.
N-(4-heptylsulfamoyl-phenyl)-acetamide: Contains a heptyl group instead of a cyclohexyl group.
The uniqueness of this compound lies in its combination of the cyclohexylsulfamoyl group and the fluorobenzamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-2-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-18-9-5-4-8-17(18)19(23)21-14-10-12-16(13-11-14)26(24,25)22-15-6-2-1-3-7-15/h4-5,8-13,15,22H,1-3,6-7H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZCSCZNKDFISG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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